molecular formula C13H17NO3 B13797268 Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- CAS No. 73664-30-9

Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-

Cat. No.: B13797268
CAS No.: 73664-30-9
M. Wt: 235.28 g/mol
InChI Key: KTTPTZYEJHTOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-: is an organic compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes an acetamide group, an allyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired acetamide derivative . The reaction conditions often include the use of dichloromethane as a solvent and a drop of dimethylformamide (DMF) as a catalyst .

Industrial Production Methods: While specific industrial production methods for Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the acetamide group.

    Substitution: Reagents such as sodium hydride (NaH) for deprotonation followed by nucleophiles for substitution.

Major Products:

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • Acetamide, N-(2,4-dimethylphenyl)-

Comparison:

Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- stands out due to its unique combination of functional groups, making it a versatile compound for various research applications.

Properties

CAS No.

73664-30-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C13H17NO3/c1-4-7-14-13(15)9-10-5-6-11(16-2)12(8-10)17-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)

InChI Key

KTTPTZYEJHTOBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.